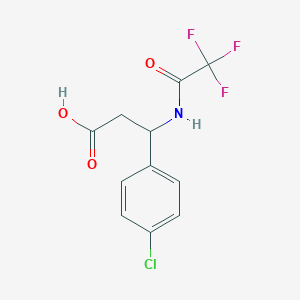

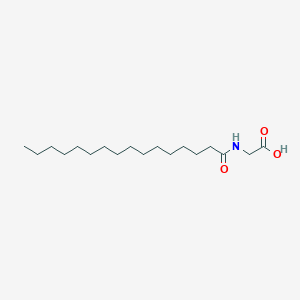

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

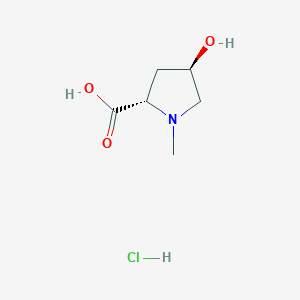

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid, also known as (S)-Boc-Phe-Pro-OH, is an important synthetic intermediate of several drugs and other compounds used in the pharmaceutical and biotechnological industries. It is a chiral amino acid that is used as a building block for the synthesis of various drugs, polypeptides, and other compounds. It is also used in the production of peptides, proteins, and other biopolymers.

科学的研究の応用

C15H20N2O5 C_{15}H_{20}N_{2}O_{5} C15H20N2O5

and CAS number 943449-15-8, is a specialized compound used in various scientific research applications. Below is a comprehensive analysis of six unique applications of this compound, each detailed in its own section.Peptide Synthesis

Boc-L-3-Carbamoylphenylalanine is commonly used in the synthesis of peptides. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino acid during the synthesis process. It prevents unwanted side reactions and is removed once the peptide chain is complete. This is crucial for creating peptides with precise sequences for research in proteomics .

Drug Development

In drug development, this compound is utilized to create analogs of bioactive peptides. These analogs can have enhanced properties such as increased stability or altered specificity, making them potential candidates for therapeutic drugs. The carbamoylphenyl group in particular can mimic natural amino acid side chains, which is valuable in designing drugs that interact with specific enzymes or receptors .

Material Science

Boc-L-3-Carbamoylphenylalanine can be used to modify the surface properties of materials. By attaching this compound to polymers or other surfaces, researchers can alter hydrophobicity, charge, and other characteristics, which is beneficial for creating specialized materials for biomedical applications like tissue engineering scaffolds .

Proteomics Research

This compound is instrumental in proteomics, where it’s used to study protein interactions and functions. It can be incorporated into proteins as a label or a probe, allowing scientists to track the protein’s behavior in complex biological systems or to identify interaction partners .

Chemical Synthesis

In chemical synthesis, Boc-L-3-Carbamoylphenylalanine is a building block for creating complex organic molecules. Its reactive groups allow for selective bonding, making it a versatile reagent for constructing molecules with high precision .

Chromatography

The compound is also used in chromatography as a standard or reference compound. Due to its unique structure, it can help in calibrating systems or as a control in experiments to ensure the accuracy of chromatographic techniques .

特性

IUPAC Name |

(2S)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-5-4-6-10(7-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPCVUPCEXUFGD-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)

![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)